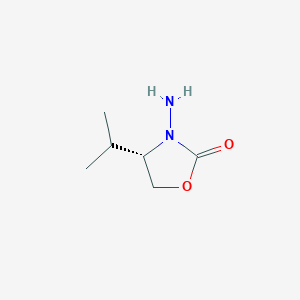

(S)-3-amino-4-isopropyloxazolidin-2-one

Description

Historical Context and Evolution of (S)-4-Isopropyloxazolidin-2-one as a Chiral Auxiliary

The seminal work of Professor David A. Evans and his research group in the early 1980s revolutionized the field of asymmetric synthesis with the introduction of chiral N-acyloxazolidinones as highly effective chiral auxiliaries. These compounds, often referred to as "Evans' auxiliaries," are derived from readily available amino acids, with (S)-4-isopropyloxazolidin-2-one being one of the most prominent examples, synthesized from the amino acid L-valine. nih.gov

The initial design of these auxiliaries was based on creating a rigid and predictable conformational environment that would effectively shield one face of a reactive enolate, thereby directing the approach of an electrophile to the opposite face with high stereoselectivity. wikipedia.org The isopropyl group at the C4 position plays a crucial role in establishing this steric control. Over the decades, (S)-4-isopropyloxazolidin-2-one has been successfully employed in a vast array of stereoselective transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions, solidifying its status as a reliable and versatile tool in the synthetic chemist's arsenal. wikipedia.orgrsc.org The predictability of the stereochemical outcome and the ease of removal of the auxiliary after the desired transformation have contributed to its widespread adoption in both academic and industrial settings. rsc.org

Fundamental Principles of Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The fundamental principle behind its function lies in the conversion of an enantioselective reaction (which would produce a mixture of enantiomers) into a diastereoselective one. By attaching the chiral auxiliary, two diastereomeric transition states are formed, which have different energies. The larger the energy difference between these transition states, the higher the diastereoselectivity of the reaction.

The stereochemical outcome is primarily governed by a combination of steric and electronic effects, and in some cases, chelation control.

Steric Hindrance: The bulky substituent on the chiral auxiliary, such as the isopropyl group in (S)-4-isopropyloxazolidin-2-one, physically blocks one face of the reactive molecule (e.g., an enolate). This forces the incoming reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer. mdpi.com

Conformational Rigidity: The effectiveness of a chiral auxiliary is enhanced by its ability to lock the substrate into a rigid conformation. In the case of N-acyloxazolidinones, the formation of metal chelates (e.g., with boron or titanium) involving the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring creates a rigid six-membered ring transition state. This fixed conformation orients the substituents in a predictable manner, further enhancing facial discrimination. nih.gov

Chelation Control: The ability of the oxazolidinone scaffold to form chelates with Lewis acids is a key factor in many of its applications. This chelation not only provides conformational rigidity but can also influence the geometry of the enolate formed, which in turn dictates the stereochemical course of the reaction. scielo.org.mx

Overview of N-Functionalized Oxazolidin-2-ones in Synthetic Transformations

While the parent (S)-4-isopropyloxazolidin-2-one is a powerful chiral auxiliary in its own right, functionalization at the nitrogen atom (N-functionalization) has significantly expanded the scope and utility of this scaffold. The most common modification is N-acylation, where an acyl group is attached to the nitrogen atom. This modification is central to the use of Evans' auxiliaries, as it allows for the generation of chiral enolates.

The nature of the N-acyl group can be varied to introduce a wide range of substituents and to participate in numerous synthetic transformations, including:

Asymmetric Aldol Reactions: N-propionyl derivatives are classic substrates for generating Z-enolates that undergo highly diastereoselective aldol reactions. nih.gov

Asymmetric Alkylation: Deprotonation of N-acyl oxazolidinones followed by reaction with alkyl halides allows for the stereocontrolled introduction of alkyl groups at the α-position.

Asymmetric Michael Additions: Chiral N-enoyloxazolidinones serve as excellent Michael acceptors, enabling the conjugate addition of nucleophiles with high stereocontrol. researchgate.net

Asymmetric Cycloadditions: N-enoyl derivatives can also participate as dienophiles in asymmetric Diels-Alder reactions.

Beyond N-acylation, other N-functionalizations have been explored to further diversify the applications of oxazolidinone auxiliaries, although these are less common.

Academic Research Significance of (S)-3-Amino-4-isopropyloxazolidin-2-one within Oxazolidinone Chemistry

A comprehensive review of the scientific literature reveals a notable scarcity of research specifically focused on This compound . While the parent compound, (S)-4-isopropyloxazolidin-2-one, and its N-acyl derivatives are extensively documented, the N-amino functionalized variant appears to be a largely unexplored area of oxazolidinone chemistry.

The academic significance of this specific compound remains largely potential rather than established. However, based on the principles of chiral auxiliary design and the reactivity of related N-functionalized compounds, several areas of potential research significance can be hypothesized:

Novel Chiral Reagents: The presence of a primary amino group at the N3 position could allow for its use as a chiral building block for the synthesis of more complex chiral ligands or organocatalysts. The amino group could serve as a handle for further derivatization, leading to novel structures with unique catalytic properties.

Asymmetric Amination Reactions: this compound could potentially serve as a chiral ammonia (B1221849) equivalent in asymmetric amination reactions, providing a route to chiral amines, which are valuable intermediates in pharmaceutical synthesis.

Synthesis of Chiral Hydrazones and Other Derivatives: The amino group could be readily converted into a variety of other functional groups, such as hydrazones, ureas, or thioureas. These derivatives, bearing the chiral oxazolidinone backbone, could find applications as novel chiral auxiliaries or catalysts for a range of asymmetric transformations.

The lack of published research on this compound suggests that it may be a challenging synthetic target or that its potential applications have not yet been fully realized. Future research in this area could open up new avenues in asymmetric synthesis, leveraging the well-established stereodirecting ability of the (S)-4-isopropyloxazolidin-2-one scaffold in novel chemical contexts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-3-amino-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-4(2)5-3-10-6(9)8(5)7/h4-5H,3,7H2,1-2H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORXQDKUJVWRKN-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=O)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the S 4 Isopropyloxazolidin 2 One Core

Derivation from L-Amino Acids (e.g., Valinol) and Related Chiral Precursors

The most common and direct approach to synthesizing (S)-4-isopropyloxazolidin-2-one begins with the readily available and optically pure amino acid, L-valine. This process involves a two-step sequence: the reduction of the amino acid to its corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.

First, L-valine is reduced to (S)-valinol. A widely used method for this reduction involves lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). For instance, L-valine can be added slowly to a suspension of LiAlH₄ in THF, followed by heating at reflux for several hours to achieve a high yield of (S)-valinol, often around 81%. orgsyn.org Alternative reduction methods have also been developed to avoid hazardous reagents like LiAlH₄. One such method utilizes NaBH₄/H₂SO₄ for the reduction of amino acids to chiral amino alcohols. researchgate.net

Once the chiral amino alcohol, (S)-valinol, is obtained, it undergoes cyclization to form the target oxazolidinone. This is frequently achieved by reacting the amino alcohol with a carbonylating agent. A common procedure involves heating (S)-valinol with diethyl carbonate in the presence of a base such as potassium carbonate. orgsyn.org This reaction proceeds via cyclization and releases ethanol (B145695) as a byproduct. orgsyn.org Other reagents that can be used for this cyclization step include the highly toxic phosgene (B1210022) or its derivatives, though modern methods often seek to avoid these hazardous materials. researchgate.netlookchem.com

| Step | Reactants | Key Reagents | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1. Reduction | L-Valine | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 81% (for (S)-Valinol) | orgsyn.org |

| 2. Cyclization | (S)-Valinol | Diethyl carbonate, Potassium carbonate | None (neat) | High | orgsyn.org |

Cyclocarbonylation Routes to Oxazolidin-2-one Ring Systems

Cyclocarbonylation offers an alternative and often more atom-economical approach to forming the oxazolidin-2-one ring. These methods directly incorporate a carbonyl group into the molecule from sources like carbon monoxide (CO) or carbon dioxide (CO₂).

One prominent method is the oxidative cyclocarbonylation of β-aminoalcohols. This reaction can be catalyzed by transition metal complexes. For example, a heterogeneous catalyst system of palladium on charcoal (Pd/C) with an iodine promoter has been shown to be highly effective for the oxidative cyclocarbonylation of β-aminoalcohols using CO and oxygen. lookchem.com This system demonstrates high selectivity and turnover frequency. lookchem.com Another approach involves the direct synthesis from an amino alcohol and carbon dioxide, which is an environmentally benign and attractive C1 source. researchgate.net A procedure using cesium carbonate as a catalyst with CO₂ in DMSO at elevated temperatures has been reported to produce (S)-4-isopropyloxazolidin-2-one in an 80% isolated yield. chemicalbook.com

Other cyclization strategies include the reaction of epoxides with isocyanates or related compounds. beilstein-journals.org For instance, chlorosulfonyl isocyanate (CSI) can react with epoxides to yield oxazolidinones, although this may also produce five-membered cyclic carbonates as co-products. beilstein-journals.org

| Starting Material | Carbon Source | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| β-Aminoalcohol | Carbon Monoxide (CO) / O₂ | Pd/C, I₂ | Heterogeneous catalysis, high turnover frequency. | lookchem.com |

| (S)-Valinol | Carbon Dioxide (CO₂) | Cesium Carbonate | Environmentally benign C1 source, 80% yield. | chemicalbook.com |

| Epoxide | Chlorosulfonyl isocyanate (CSI) | None | One-pot reaction, can produce carbonate co-products. | beilstein-journals.org |

Optimization of Enantiopure (S)-4-Isopropyloxazolidin-2-one Production

Maintaining the stereochemical integrity of the chiral center during synthesis is paramount. The production of enantiopure (S)-4-isopropyloxazolidin-2-one relies heavily on starting with a highly enantiopure precursor, such as L-valine. The synthetic steps are designed to avoid racemization.

The conversion of L-valine to (S)-valinol and its subsequent cyclization generally proceeds with high fidelity, preserving the stereochemistry. High-performance liquid chromatography (HPLC) is a standard method to verify the enantiomeric excess of the final product. For example, a synthesis starting from L-valine reported an enantiomeric ratio of 99.2:0.8 for the resulting (S)-4-isopropyloxazolidin-2-one. orgsyn.org

Optimization also involves the choice of reagents and reaction conditions to maximize yield and purity while minimizing side reactions. The use of mild cyclization conditions, such as those employing di-tert-butyl dicarbonate (B1257347) catalyzed by DMAP, can be beneficial. researchgate.net Furthermore, purification techniques like column chromatography or recrystallization are crucial for obtaining the final product with high chemical and optical purity. chemicalbook.com

Scalable Synthesis Protocols for Research and Industrial Applications

For (S)-4-isopropyloxazolidin-2-one to be a viable chiral auxiliary in industrial settings, its synthesis must be scalable, cost-effective, and safe. Significant research has focused on adapting laboratory-scale procedures for large-scale production.

Key considerations for scalability include avoiding hazardous reagents like phosgene and lithium aluminum hydride. researchgate.netgoogle.com Phosgene is highly toxic, while LiAlH₄ is pyrophoric and generates flammable hydrogen gas upon quenching. google.com Industrial protocols favor safer alternatives. For example, a patented method describes a non-phosgene route where an amino acid ester is first acylated with methyl chloroformate, followed by reduction with the less hazardous and more cost-effective potassium borohydride. google.com

Solvent choice is another critical factor in industrial synthesis. Replacing expensive solvents like THF with more economical options such as toluene (B28343) or methanol (B129727) can significantly reduce production costs. google.com The development of one-pot protocols, where multiple reaction steps are performed in the same reactor without isolating intermediates, can also improve efficiency and reduce waste, making the process more environmentally friendly and economically viable. researchgate.netgoogle.com An efficient, versatile, and practical gram-scale preparation of oxazolidinones has been reported, highlighting the feasibility of larger-scale production. organic-chemistry.org

Chemical Reactivity and Transformations of S 4 Isopropyloxazolidin 2 One Derivatives

Stereoselective Carbon-Carbon Bond Forming Reactions

The true utility of (S)-4-isopropyloxazolidin-2-one derivatives is most evident in their application to stereoselective carbon-carbon bond-forming reactions. By temporarily incorporating this chiral auxiliary, chemists can direct the formation of new stereocenters with remarkable precision.

Enolate Generation and Asymmetric Alkylation Reactions

The generation of enolates from N-acyl-(S)-4-isopropyloxazolidin-2-one derivatives is a critical first step in many asymmetric transformations. wikipedia.org Treatment with a strong base, such as lithium diisopropylamide (LDA), quantitatively deprotonates the α-carbon of the acyl group, leading to the formation of a lithium enolate. wikipedia.orgnih.gov The geometry of the resulting enolate is crucial for the subsequent stereochemical outcome.

These chiral enolates are potent nucleophiles and readily participate in asymmetric alkylation reactions. rsc.org The resident chirality of the oxazolidinone auxiliary effectively shields one face of the enolate, directing the approach of an incoming electrophile (e.g., an alkyl halide) to the opposite face. This facial bias results in the formation of a new stereocenter with a high degree of predictability and diastereoselectivity. nih.gov This method has proven to be a robust strategy for the synthesis of enantioenriched carboxylic acid derivatives. rsc.org

Diastereoselective Aldol (B89426) Additions (Evans Aldol Reaction)

The Evans aldol reaction is a landmark transformation in asymmetric synthesis that employs chiral N-acyloxazolidinones, such as derivatives of (S)-4-isopropyloxazolidin-2-one, to achieve highly diastereoselective and enantioselective aldol additions. chem-station.comalfa-chemistry.comtcichemicals.com This reaction has become a standard protocol for the construction of β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in natural products, particularly polyketides. chem-station.com

The reaction is typically initiated by the formation of a boron enolate through the treatment of the N-acyl derivative with a dialkylboron triflate (e.g., dibutylboron triflate) and a tertiary amine. researchgate.netharvard.edu This process reliably generates a (Z)-enolate. alfa-chemistry.comharvard.edu The subsequent addition of an aldehyde proceeds through a highly organized, chair-like six-membered transition state, famously known as the Zimmerman-Traxler model. alfa-chemistry.comharvard.edulibretexts.org The stereochemical outcome is dictated by the minimization of steric interactions within this transition state. The bulky isopropyl group of the oxazolidinone auxiliary directs the aldehyde to approach from the less hindered face of the enolate, leading to the preferential formation of the syn-aldol adduct. alfa-chemistry.comlibretexts.org

The exceptional reliability and high stereoselectivity of the Evans aldol reaction have cemented its status as a powerful tool in the synthesis of complex molecules. chem-station.com The chiral auxiliary can be subsequently cleaved under mild conditions to afford the desired chiral β-hydroxy acid, ester, or alcohol, and the auxiliary itself can often be recovered and reused. youtube.com

The choice of the metal counterion in the enolization step of aldol additions has a profound impact on the stereochemical outcome of the reaction. While boron enolates, as used in the classic Evans aldol protocol, reliably afford syn-aldol products, the use of other metals, such as titanium, can lead to a dramatic reversal of diastereoselectivity. chem-station.comresearchgate.net

The formation of titanium enolates, typically using titanium(IV) chloride and a tertiary amine, can also proceed with high levels of stereocontrol. nih.govresearchgate.net However, in certain cases, the resulting titanium enolates can favor the formation of anti-aldol adducts. This change in selectivity is attributed to a different organization of the transition state assembly. The chelation control exerted by the titanium atom can favor a transition state geometry that is distinct from the boron-mediated Zimmerman-Traxler model, thereby leading to the opposite diastereomer. researchgate.netwiley-vch.de This ability to access either the syn or anti aldol adduct from the same chiral auxiliary simply by changing the metal Lewis acid provides a remarkable level of synthetic flexibility. researchgate.net

Table 1: Influence of Metal Enolates on Aldol Addition Stereoselectivity

| Metal Enolate | Predominant Product | Stereochemical Rationale |

| Boron (e.g., Bu₂BOTf) | syn-aldol | Zimmerman-Traxler chair-like transition state. alfa-chemistry.com |

| Titanium (e.g., TiCl₄) | anti-aldol (in specific cases) | Altered transition state geometry due to different chelation. researchgate.net |

While the standard Evans protocol with boron enolates is highly predictive for syn-aldol products, specific modifications to the reaction conditions or substrates can lead to a reversal of this diastereoselectivity. As mentioned, the use of titanium enolates is a key strategy to access anti-aldol products. researchgate.net This reversal is a powerful tool, allowing for the synthesis of all possible stereoisomers of a β-hydroxy carbonyl compound from a single chiral auxiliary. chem-station.com

The precise reasons for this reversal are often complex and can depend on the specific substrates, Lewis acid, and base used. The coordination sphere of the metal, the steric and electronic properties of the aldehyde and the enolate, and solvent effects all play a role in determining the favored transition state geometry. chem-station.commsu.edu By carefully selecting these parameters, chemists can steer the reaction towards the desired diastereomer, highlighting the tunability and versatility of aldol reactions mediated by chiral oxazolidinones.

Diels-Alder Cycloadditions and Related Pericyclic Reactions

Derivatives of (S)-4-isopropyloxazolidin-2-one have also been successfully employed as chiral auxiliaries in Diels-Alder reactions, a powerful class of pericyclic reactions for the formation of six-membered rings. rsc.orgnumberanalytics.comorganic-chemistry.orgsigmaaldrich.com In this context, the oxazolidinone is typically appended to the dienophile, creating a chiral α,β-unsaturated imide.

The chiral auxiliary exerts stereocontrol by influencing the facial selectivity of the diene's approach to the dienophile. rsc.org The bulky isopropyl group effectively blocks one face of the dienophile, forcing the diene to add to the less sterically encumbered face. This leads to the formation of the cycloaddition product with a high degree of diastereoselectivity. rsc.org The reaction is often facilitated by the use of Lewis acids, which coordinate to the carbonyl oxygen of the oxazolidinone, locking the conformation of the dienophile and enhancing its reactivity and the observed stereoselectivity. researchgate.net

The predictable stereochemical outcomes and the ability to form multiple stereocenters in a single step make the asymmetric Diels-Alder reaction a valuable tool in complex molecule synthesis. numberanalytics.commasterorganicchemistry.com

Asymmetric Conjugate Additions

N-enoyl derivatives of (S)-4-isopropyloxazolidin-2-one are excellent Michael acceptors in asymmetric conjugate addition reactions. nih.govorganic-chemistry.orgwikipedia.org This class of reactions involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl system, creating a new carbon-carbon or carbon-heteroatom bond at the β-position.

The chiral oxazolidinone auxiliary once again serves to control the stereochemistry of the newly formed stereocenter. researchgate.net The conformation of the N-enoyl derivative, often locked by chelation to a Lewis acid, presents two diastereotopic faces to the incoming nucleophile. The isopropyl group sterically hinders one of these faces, directing the nucleophile to the other and resulting in a highly diastereoselective transformation. researchgate.netnih.gov

A wide range of nucleophiles, including organocuprates, thiols, and stabilized carbanions, have been successfully employed in this reaction. researchgate.netnih.gov The resulting adducts can be further elaborated, and the chiral auxiliary can be removed, providing enantiomerically enriched products. researchgate.net Organocatalysis has also emerged as a powerful strategy for effecting asymmetric conjugate additions to these substrates. nih.govmdpi.com

Table 2: Summary of Asymmetric Reactions Using (S)-4-Isopropyloxazolidin-2-one Derivatives

| Reaction Type | Key Features | Typical Stereochemical Outcome |

| Asymmetric Alkylation | Generation of a chiral enolate followed by reaction with an electrophile. rsc.org | High diastereoselectivity at the α-carbon. |

| Evans Aldol Addition | Boron-mediated reaction of an N-acyl derivative with an aldehyde. alfa-chemistry.com | syn-β-hydroxy carbonyl product. alfa-chemistry.com |

| Diels-Alder Reaction | Lewis acid-catalyzed cycloaddition of an N-enoyl derivative (dienophile). rsc.org | High diastereoselectivity in the resulting cyclohexene. |

| Asymmetric Conjugate Addition | 1,4-addition of a nucleophile to an N-enoyl derivative (Michael acceptor). researchgate.net | High diastereoselectivity at the β-carbon. |

Radical Reactions and Chiral Induction

The application of chiral auxiliaries to control stereochemistry in radical reactions is a formidable challenge in synthetic chemistry. Radical intermediates are typically planar or rapidly inverting, which often leads to poor stereoselectivity. However, N-acyl oxazolidinones, including derivatives of (S)-4-isopropyloxazolidin-2-one, have been employed to exert facial control in certain radical processes. The bulky isopropyl group at the C4 position can effectively shield one face of a radical intermediate derived from the N-acyl side chain, directing the approach of an incoming radical to the opposite face. This strategy has been explored in reactions such as conjugate additions and cyclizations. Despite these efforts, achieving high levels of diastereoselectivity comparable to ionic reactions remains difficult, and the success is highly dependent on the specific substrate and reaction conditions.

Functionalization Strategies at the Nitrogen-3 Position of the Oxazolidinone Ring

N-Acylation and Other N-Substitutions for Chiral Auxiliary Utility

The primary role of (S)-4-isopropyloxazolidin-2-one in asymmetric synthesis is realized upon its N-acylation. researchgate.netsigmaaldrich.com This transformation attaches a prochiral substrate to the chiral auxiliary, enabling highly diastereoselective reactions at the α-carbon of the acyl group. The acylation is typically achieved by first deprotonating the oxazolidinone nitrogen with a strong base like n-butyllithium, followed by quenching with an acyl chloride or anhydride. williams.edu Milder, alternative methods have also been developed, using triethylamine (B128534) and catalytic 4-(N,N-dimethylamino)pyridine (DMAP), which circumvents the need for cryogenic temperatures and pyrophoric reagents. williams.edubohrium.com The resulting N-acyl oxazolidinones are central to a wide array of stereoselective transformations, including aldol additions, alkylations, and Diels-Alder reactions. sigmaaldrich.comresearchgate.net The predictable stereochemical outcomes are attributed to the formation of rigid, chelated intermediates, where the C4-isopropyl group dictates the conformation of the N-acyl chain and blocks one face from electrophilic or nucleophilic attack. williams.edu

| N-Acyl Group | Acylating Agent Example | Key Application | Reference |

|---|---|---|---|

| Propionyl | Propionic Anhydride | Diastereoselective Aldol Reactions, Asymmetric Alkylation | williams.edu |

| Acetyl | Acetyl Chloride | Synthesis of β-hydroxy acids | researchgate.net |

| Glycolyl | Benzyloxyacetyl chloride | Synthesis of α,β-dihydroxy esters | researchgate.net |

| Crotonyl | Crotonyl Chloride | Asymmetric Michael Additions, Diels-Alder Reactions | sigmaaldrich.com |

Targeted Synthesis of N-Amino Oxazolidinone Derivatives

The introduction of an amino group at the N3 position of the oxazolidinone ring creates N-amino oxazolidinones, valuable precursors for chiral hydrazones and other synthetically useful intermediates.

Direct electrophilic amination of the oxazolidinone nitrogen provides a straightforward route to N-amino derivatives. This involves treating the deprotonated oxazolidinone with an electrophilic source of ammonia (B1221849). A variety of aminating agents have been investigated for this purpose. An operationally simple and mild method utilizes monochloramine (NH₂Cl), which can be readily generated from commercial bleach. Other effective reagents include hydroxylamine-based electrophilic ammonia equivalents, such as O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂) and O-(mesitylenesulfonyl)hydroxylamine (MSH). The combination of NbzONH₂ with a strong base like sodium hydride in dioxane has been identified as a particularly efficient system for this transformation.

| Aminating Reagent | Abbreviation | Typical Base | Key Features |

|---|---|---|---|

| Monochloramine | NH₂Cl | n-BuLi or NaH | Mild, operationally simple, derived from inexpensive sources. |

| O-(p-nitrobenzoyl)hydroxylamine | NbzONH₂ | Sodium Hydride (NaH) | Reported as a superior reagent combination, leading to high yields. |

| O-(mesitylenesulfonyl)hydroxylamine | MSH | n-BuLi or NaH | Effective electrophilic aminating agent. |

| Hydroxylamine-O-sulfonic acid | HOSA | - | Used for N-amination of lactams. |

Indirect methods for the synthesis of N-amino oxazolidinones involve constructing the heterocyclic ring from a precursor that already contains the critical N-N bond or can generate it in situ. While direct amination is often more convergent, indirect routes provide alternative synthetic strategies. One plausible indirect approach is based on the Curtius rearrangement. nih.gov This strategy would begin with a chiral β-hydroxy carboxylic acid derivative. The carboxylic acid could be converted to a β-hydroxy acyl azide (B81097). Upon heating, the acyl azide would undergo a Curtius rearrangement to form an isocyanate, which would then be trapped intramolecularly by the adjacent hydroxyl group to form the oxazolidinone ring. nih.gov To generate the N-amino functionality, a β-hydrazino alcohol precursor could be envisioned. Cyclization of this precursor with a carbonylating agent, such as phosgene (B1210022) or a chloroformate, would yield the desired (S)-3-amino-4-isopropyloxazolidin-2-one. This multi-step approach avoids the direct handling of potentially unstable electrophilic aminating agents.

Reactivity Profiles and Synthetic Applications of N-Amino Oxazolidinones

The primary synthetic utility of this compound stems from the reactivity of its N-amino group. This functionality allows for the straightforward preparation of chiral N-acylhydrazones through condensation with various aldehydes. These N-acylhydrazones are valuable intermediates in asymmetric synthesis. The C=N bond of the hydrazone can act as a chiral electrophile, particularly when activated by a Lewis acid. This enables highly diastereoselective intermolecular additions, including radical additions, to the C=N bond. The stereochemical outcome of these additions is controlled by the resident chirality of the oxazolidinone auxiliary, making N-amino oxazolidinones powerful tools for the asymmetric synthesis of complex nitrogen-containing molecules.

Applications of S 4 Isopropyloxazolidin 2 One and Its N 3 Functionalized Derivatives

Stereocontrolled Synthesis of Chiral α- and β-Amino Acids and Peptides

The N-amino functionalized oxazolidinone, (S)-3-amino-4-isopropyloxazolidin-2-one, and its analogs are pivotal in the asymmetric synthesis of α-amino acids and their derivatives. The strategy hinges on the formation of chiral N-acylhydrazones, which act as versatile electrophilic imine surrogates. researchgate.net

The synthesis begins with the amination of a commercially available N-acyl oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, to yield the corresponding N-amino oxazolidinone. acs.org Condensation of this chiral hydrazine (B178648) equivalent with various aldehydes produces stable, chiral N-acylhydrazones. These intermediates are highly reactive towards nucleophilic and radical additions, proceeding with a high degree of stereocontrol. acs.org

A key advantage of this methodology is the ability of the oxazolidinone auxiliary to direct the facial selectivity of the addition reaction. The stereochemical outcome can often be controlled by the choice of Lewis acid. For instance, chelating Lewis acids like MgBr₂ or ZnCl₂ coordinate to both the imino nitrogen and the carbonyl oxygen of the hydrazone, creating a rigid, five-membered chelate. This conformation effectively blocks one face of the C=N double bond, directing the incoming nucleophile to the opposite face. Conversely, non-chelating Lewis acids such as BF₃·OEt₂ may favor a different rotamer, leading to the opposite stereochemical outcome. researchgate.net

This method has been successfully applied to the intermolecular addition of alkyl radicals, affording adducts with excellent diastereoselectivity (>98:2 dr). acs.org Following the addition, the newly formed hydrazine derivative can be readily converted to the corresponding chiral amine, a direct precursor to α-amino acids, by reductive cleavage of the N-N bond. This approach is notable as it does not require an adjacent carbonyl group to activate the acceptor or link the auxiliary, broadening its applicability. acs.org

The versatility of this method is demonstrated by its use in synthesizing various types of amino acids. For example, Mn-mediated radical additions to these chiral hydrazones have been employed in the synthesis of γ-amino acids and α,α-disubstituted α-amino acids. nih.gov

| Reaction Type | Nucleophile/Radical Source | Lewis Acid | Diastereomeric Ratio (dr) | Resulting Amino Acid Type |

| Radical Addition | Isopropyl Iodide | MgBr₂·OEt₂ | >98:2 | α-Amino Acid Precursor |

| Radical Addition | t-Butyl Iodide | MgBr₂·OEt₂ | >98:2 | α-Amino Acid Precursor |

| Mn-mediated Coupling | Alkyl Iodides | Mn₂(CO)₁₀ | >95:5 | γ-Amino Acids, α,α-disubstituted α-Amino Acids |

While the direct use of this compound in peptide synthesis is less documented, the chiral amino acids synthesized using this methodology are fundamental building blocks for solid-phase and solution-phase peptide synthesis.

Enantioselective Construction of Complex Carbocyclic and Heterocyclic Frameworks

The N-acylhydrazones derived from this compound are powerful tools for the enantioselective synthesis of nitrogen-containing heterocycles. Their ability to function as chiral imine equivalents makes them ideal substrates in cycloaddition reactions, most notably the aza-Diels-Alder reaction. wikipedia.org

In an aza-Diels-Alder reaction, an imine or its equivalent acts as the dienophile, reacting with a diene to form a six-membered nitrogen heterocycle, such as a tetrahydropyridine (B1245486) derivative. When a chiral N-acylhydrazone is used, the stereocenter on the oxazolidinone auxiliary directs the approach of the diene, leading to a highly diastereoselective cycloaddition. rsc.org The facial selectivity is dictated by the conformation of the hydrazone, which, as previously mentioned, can be influenced by Lewis acids. researchgate.net This strategy provides a reliable route to optically active nitrogen heterocycles that are prevalent in natural products and pharmaceutical agents. nih.govrsc.org

The resulting cycloadducts, containing the chiral auxiliary, can be further elaborated. The auxiliary can be cleaved under standard conditions, and the heterocyclic core can be modified to construct more complex molecular architectures. This approach has been used to access a variety of heterocyclic systems. For example, radical-polar crossover annulations utilizing chiral N-acylhydrazones have been developed to synthesize complex bicyclic amine structures. nih.gov

| Cycloaddition Type | Diene | Dienophile | Stereocontrol | Resulting Heterocycle |

| Aza-Diels-Alder | Danishefsky's Diene | Chiral N-Acylhydrazone | Lewis Acid-controlled facial selectivity | Tetrahydropyridinone derivative |

| Radical-Polar Annulation | Alkene tethered to radical precursor | Chiral N-Acylhydrazone | Auxiliary-controlled | Fused/Bicyclic Amines |

Role in the Total Synthesis of Natural Products

The robustness and high stereoselectivity of reactions involving N-amino oxazolidinone derivatives have made them valuable in the total synthesis of complex natural products. nih.gov The ability to reliably install a stereogenic amine center early in a synthetic sequence is a significant advantage.

While not involving the N-amino derivative, the synthesis of (-)-cytoxazone, a bioactive natural product, highlights the utility of the parent oxazolidinone framework. The synthesis employed an asymmetric aldol (B89426) addition followed by a modified Curtius reaction to construct the 4,5-disubstituted oxazolidin-2-one core of the molecule in a concise and stereocontrolled manner. nih.gov This underscores the importance of oxazolidinone-based auxiliaries in providing key chiral building blocks for natural product synthesis. rsc.org

| Natural Product (Formal Synthesis) | Key Reaction | Chiral Auxiliary | Significance |

| Quinine | Mn-mediated radical addition | Chiral N-Acylhydrazone | Efficient and highly stereoselective installation of a key amine stereocenter. nih.gov |

| (-)-Cytoxazone | Asymmetric Aldol / Curtius Reaction | N-Acylthiazolidinethione | Demonstrates the utility of the oxazolidinone scaffold as a core structural motif in natural products. nih.gov |

Contributions to the Development of Pharmaceutical Intermediates and Lead Compounds

The oxazolidinone ring is a "privileged structure" in medicinal chemistry, most famously represented by the antibiotic linezolid (B1675486). nih.gov This class of antibacterial agents functions by inhibiting bacterial protein synthesis. The development of linezolid and second-generation analogs like tedizolid (B1663884) has established the 3-aryloxazolidin-2-one core as a critical pharmacophore. nih.gov Research in this area continues, with efforts focused on synthesizing novel analogs, such as those incorporating gem-disubstituted heterocycles, to enhance bacterial activity while reducing off-target effects like mitochondrial toxicity. nih.gov

The methodologies employing this compound contribute significantly to this field by providing efficient access to chiral amines and amino acids. These compounds are ubiquitous and indispensable intermediates in the pharmaceutical industry. nih.gov The asymmetric synthesis of α-branched chiral amines via radical addition to N-acylhydrazones allows for the creation of non-proteinogenic amino acids and other custom building blocks required for the synthesis of modern drug candidates. acs.orgmdpi.com

For example, the synthesis of enantiomerically pure β-amino acids and their derivatives is of great interest, as these motifs are found in numerous biologically active compounds, including β-lactam antibiotics. bioorg.org The ability to generate these complex chiral intermediates with high stereochemical purity is essential for the development of new therapeutic agents. The methods described herein, which originate from N-3 functionalized oxazolidinones, provide a powerful platform for accessing these valuable pharmaceutical intermediates.

Stereochemical Control and Mechanistic Investigations in Oxazolidinone Mediated Reactions

Conformational Analysis of (S)-4-Isopropyloxazolidin-2-one and its N-3 Derivatives

The stereodirecting power of (S)-4-isopropyloxazolidin-2-one is largely dictated by the conformational preferences of the N-acyl derivatives. The bulky isopropyl group at the C-4 position effectively shields one face of the enolate, thereby directing the approach of electrophiles to the opposite face. The conformation of the N-acyl chain relative to the oxazolidinone ring is a critical factor in determining the degree of asymmetric induction.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the preferred conformations of these systems. These studies, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, have revealed that the N-acyl derivatives tend to adopt a conformation where the carbonyl group of the acyl chain is oriented anti to the C-4 substituent. This arrangement minimizes steric hindrance and is electronically favorable.

A notable characteristic of (S)-4-isopropyloxazolidin-2-one is its solvent-dependent specific rotation. For instance, in chloroform (B151607), it exhibits a dextrorotatory specific rotation of [α]D26 = +15.5 (c 5.2, CHCl3), while in ethanol (B145695), it is levorotatory with a specific rotation of [α]D26 = -16.1 (c 5.2, EtOH). researchgate.net This significant variation highlights the influence of the solvent on the conformational equilibrium of the molecule, which in turn can impact its reactivity and stereodirecting ability in different reaction media.

| Solvent | Specific Rotation [α]D26 |

| Chloroform | +15.5 |

| Ethanol | -16.1 |

This table illustrates the solvent-dependent specific rotation of (S)-4-isopropyloxazolidin-2-one, indicating a shift in its conformational equilibrium.

Elucidation of Transition State Geometries for Asymmetric Induction

The stereochemical outcome of reactions mediated by oxazolidinone auxiliaries is determined in the transition state of the bond-forming step. The geometry of this transition state dictates the facial selectivity of the reaction. For asymmetric aldol (B89426) reactions, a key transformation utilizing these auxiliaries, the formation of a six-membered, chair-like transition state is widely accepted. acs.org

In this model, the metal enolate, typically a boron or titanium enolate, coordinates with the aldehyde. The chair-like transition state that leads to the major diastereomer is characterized by the equatorial positioning of the aldehyde's substituent, minimizing steric interactions. The isopropyl group of the oxazolidinone auxiliary occupies a pseudo-equatorial position, effectively blocking one face of the enolate and directing the aldehyde to the other.

Theoretical investigations using density functional theory (DFT) have provided detailed insights into these transition states. acs.org These studies have considered both chelated and non-chelated transition state models. In the non-chelated pathway, the computed relative energies of the transition states for C-C bond formation indicate a preference for the syn aldol product. acs.org The steric hindrance provided by the isopropyl group is identified as a key factor in the high stereoselectivity observed. acs.org

Theoretical Studies on Enantioselective and Diastereoselective Pathways

Theoretical studies, primarily employing DFT, have been crucial in rationalizing the high levels of enantioselectivity and diastereoselectivity observed in reactions utilizing oxazolidinone auxiliaries. nih.gov These studies allow for the detailed examination of competing reaction pathways and the identification of the factors that govern the stereochemical outcome.

For instance, in the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins to synthesize oxazolidinones, theoretical calculations have shown that the rate- and stereoselectivity-determining step is the initial addition reaction. nih.govacs.org Two competing channels were identified: one leading to a nitro-cyclopropane intermediate and the other directly to an isoxazoline (B3343090) N-oxide intermediate. nih.govacs.org The calculations revealed that for the cis configuration, the pathway to the cyclopropane (B1198618) is dominant, while for the trans configuration, both pathways are competitive. acs.org

These theoretical models can also elucidate the role of catalysts and other reagents in the reaction mechanism. For example, in the aforementioned reaction, N,N-dimethylaminopyridine (DMAP) was shown to act as a nucleophilic catalyst, influencing the reaction pathway. nih.govacs.org By comparing the energy barriers of different potential pathways, these studies can predict the most likely mechanism and, consequently, the stereochemical outcome, which often shows good agreement with experimental results. nih.gov

Influence of Reaction Parameters on Stereocontrol

The stereochemical outcome of reactions employing oxazolidinone auxiliaries can be significantly influenced by various reaction parameters, including the choice of solvent, ligands (in the case of metal-catalyzed reactions), and temperature. The strategic manipulation of these parameters is a powerful tool for optimizing the stereoselectivity of a given transformation.

Solvents: The polarity and coordinating ability of the solvent can affect the aggregation state of organometallic reagents and the geometry of the transition state. As noted earlier, the conformation of (S)-4-isopropyloxazolidin-2-one itself is solvent-dependent, which can have downstream effects on its performance as a chiral auxiliary. researchgate.net

Ligands and Lewis Acids: In reactions involving metal enolates, the nature of the metal and any associated ligands plays a critical role. The addition of Lewis acids, for example, can dramatically enhance diastereoselectivity. In radical transfer reactions, the presence of Lewis acids such as MgI2, MgBr2, or Sc(OTf)3 can lead to diastereoselectivities of ≥100:1. capes.gov.br These Lewis acids can chelate to both the oxazolidinone auxiliary and the incoming electrophile, leading to a more rigid and organized transition state, thereby amplifying the steric influence of the chiral auxiliary.

Temperature: Lowering the reaction temperature generally leads to an increase in stereoselectivity. This is because the difference in the activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy. Consequently, the reaction is more likely to proceed through the lower-energy transition state, leading to a higher diastereomeric excess of the product.

| Parameter | Effect on Stereocontrol | Example |

| Solvent | Can influence the conformational equilibrium of the auxiliary and the geometry of the transition state. | The specific rotation of (S)-4-isopropyloxazolidin-2-one changes significantly between chloroform and ethanol. researchgate.net |

| Lewis Acids | Can enhance diastereoselectivity by creating a more rigid, chelated transition state. | Addition of MgI2, MgBr2, or Sc(OTf)3 in radical reactions increases diastereoselectivity to ≥100:1. capes.gov.br |

| Temperature | Lower temperatures generally increase stereoselectivity by favoring the lower-energy transition state. | General principle in asymmetric synthesis. |

This table summarizes the influence of key reaction parameters on the stereocontrol in reactions mediated by oxazolidinone auxiliaries.

Advanced Characterization Techniques for Structural and Stereochemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (S)-3-amino-4-isopropyloxazolidin-2-one, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide detailed information about the connectivity of atoms and the local electronic environment of each nucleus.

The stereochemistry at the C4 position, bearing the isopropyl group, is confirmed by the characteristic chemical shifts and coupling constants of the protons in this region. The spatial relationships between protons, indicative of the molecule's preferred conformation in solution, can be probed using Nuclear Overhauser Effect (NOE) experiments. These experiments would reveal through-space interactions between the protons of the isopropyl group and the protons on the oxazolidinone ring, allowing for a detailed conformational analysis. The coupling constants between the protons on the C4 and C5 atoms of the oxazolidinone ring are particularly informative for deducing the ring's pucker and the relative orientation of the substituents.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 3.85 | m | - |

| H-5a | 4.20 | dd | 8.5, 6.0 |

| H-5b | 4.10 | t | 8.5 |

| CH (isopropyl) | 2.15 | m | 6.8 |

| CH₃ (isopropyl) | 0.95 | d | 6.8 |

| CH₃ (isopropyl) | 0.90 | d | 6.8 |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (C2) | 158.0 |

| C4 | 63.5 |

| C5 | 69.0 |

| CH (isopropyl) | 30.5 |

| CH₃ (isopropyl) | 18.0 |

Note: The data in Tables 1 and 2 are hypothetical and serve as an illustration of the type of information obtained from NMR spectroscopy. Actual experimental values would be required for a definitive analysis.

Mass Spectrometry (HRMS) for Precise Molecular Structure Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its elemental formula, C₆H₁₂N₂O₂. This technique provides a crucial piece of evidence for the molecular identity of the compound.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 145.0972 | (To be determined experimentally) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformations

X-ray crystallography is the most powerful method for the unambiguous determination of the absolute configuration of a chiral molecule and for visualizing its three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.

This technique would definitively confirm the (S)-configuration at the C4 stereocenter. Furthermore, the crystallographic data would provide valuable information about the bond lengths, bond angles, and torsion angles within the molecule, offering a static picture of its preferred conformation in the crystalline lattice. This solid-state conformation can then be compared with the solution-state conformation determined by NMR spectroscopy.

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | (To be determined experimentally) |

| b (Å) | (To be determined experimentally) |

| c (Å) | (To be determined experimentally) |

| V (ų) | (To be determined experimentally) |

Note: The data in Table 4 are hypothetical and represent the type of information that would be obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Solution Conformation Studies

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are essential for assessing the enantiomeric purity of a sample and can also provide insights into the conformational preferences of the molecule in solution.

Optical Rotation is a fundamental property of chiral compounds. The measurement of the specific rotation ([α]) of a sample of this compound would confirm its optical activity and, when compared to the value of a known enantiomerically pure standard, can be used to determine its enantiomeric excess (ee). The sign of the rotation (+ or -) is a characteristic of the molecule under specific conditions (solvent, temperature, and wavelength of light). For the related compound, (S)-4-isopropyloxazolidin-2-one, the specific rotation is known to be highly dependent on the solvent. researchgate.net

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given conformation. By comparing the experimentally measured CD spectrum with the calculated spectra for different possible conformations, it is possible to gain valuable information about the predominant solution-state conformation of this compound.

Table 5: Illustrative Chiroptical Data for a Chiral Oxazolidinone

| Technique | Parameter | Value |

|---|---|---|

| Optical Rotation | Specific Rotation [α]²⁰D | (To be determined experimentally) |

| Circular Dichroism | Wavelength (nm) | Molar Ellipticity [θ] |

Future Research Directions and Emerging Applications of S 3 Amino 4 Isopropyloxazolidin 2 One

Novel Synthetic Routes to Access (S)-3-Amino-4-isopropyloxazolidin-2-one and its Analogs

The development of efficient and innovative synthetic routes to this compound and its analogs is a key area of future research. Traditional methods often involve multiple steps, and researchers are actively seeking more streamlined and atom-economical approaches.

One promising avenue is the direct conversion of chiral imides to cyclic carbamates. This approach, which could combine an asymmetric aldol (B89426) reaction with a Curtius rearrangement in a tandem manner, would eliminate the need to isolate highly reactive intermediates like acyl chlorides or unstable acyl azides. The synthesis of 4,5-disubstituted oxazolidin-2-ones has been explored using a similar strategy, suggesting its potential applicability to the synthesis of 3-amino analogs. nih.gov

Microwave-assisted synthesis represents another area of advancement. This technique has been shown to dramatically reduce reaction times and improve yields for the preparation of 4-substituted oxazolidin-2-ones from amino alcohols. nih.gov Applying microwave irradiation to the synthesis of this compound could offer a more efficient and scalable production method.

Furthermore, the development of novel catalytic systems is crucial. For instance, a chiral magnesium phosphate (B84403) catalyst has been used for the one-pot synthesis of 1,3-oxazolidines through the enantioselective addition of alcohols to imines followed by intramolecular cyclization. organic-chemistry.org Exploring similar catalytic systems for the synthesis of 3-amino-oxazolidinones could lead to more efficient and selective routes.

The table below summarizes some potential novel synthetic strategies.

| Synthetic Strategy | Key Features | Potential Advantages |

| Tandem Asymmetric Aldol/Curtius Reaction | Direct conversion of chiral imides to cyclic carbamates. | Fewer synthetic steps, avoidance of hazardous intermediates. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, and scalability. nih.gov |

| Novel Catalytic Systems | Employment of new catalysts, such as chiral metal phosphates. | High efficiency, excellent enantioselectivity, and milder reaction conditions. organic-chemistry.org |

Exploration of this compound as a Chiral Catalyst or Ligand

While oxazolidinones are well-established as chiral auxiliaries, there is growing interest in exploring their potential as chiral catalysts or ligands in asymmetric synthesis. The unique structural features of this compound, particularly the N-amino group, offer opportunities for coordination with metal centers.

Amino acids and peptides have been successfully used as chiral ligands in a variety of metal-catalyzed reactions, demonstrating the potential of amine functionalities to induce chirality. mdpi.com The N-amino group of this compound could similarly act as a coordinating site for transition metals, creating novel chiral catalysts for reactions such as hydrogenations, cross-couplings, and cycloadditions.

Furthermore, chiral β-aminophosphine derivatives, which share structural similarities with N-amino oxazolidinones, have proven to be effective ligands in metal-mediated processes. rsc.org These ligands create electronic asymmetry on the metal center due to the different donor atoms (nitrogen and phosphorus). This suggests that this compound and its derivatives could be modified to incorporate a phosphine (B1218219) moiety, creating a new class of bidentate ligands.

The development of chiral oxazolidine (B1195125) ligands for asymmetric catalysis is an active area of research. mdpi.com For example, chiral oxazolidines have been used as transient N-heterocyclic carbene ligands for gold and copper complexes. mdpi.com This precedent supports the investigation of this compound as a precursor to novel ligand scaffolds.

| Potential Application | Rationale | Example of Related Research |

| Ligand for Transition Metal Catalysis | The N-amino group can coordinate to metal centers. | Amino acids and peptides used as chiral ligands. mdpi.com |

| Bidentate N,P-Ligands | Modification to include a phosphine moiety for enhanced coordination. | Chiral β-aminophosphines are effective ligands in asymmetric catalysis. rsc.org |

| Precursor to Novel Ligand Scaffolds | The oxazolidinone core can be functionalized to create new ligand types. | Chiral oxazolidines used as transient N-heterocyclic carbene ligands. mdpi.com |

Innovative Applications of the N-Amino Functionality in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. nih.govbeilstein-journals.org The N-amino functionality of this compound presents a unique opportunity for its application in novel MCRs.

Chiral hydrazines are valuable building blocks in MCRs, and their asymmetric synthesis is an area of active research. researchgate.net this compound can be considered a cyclic chiral hydrazine (B178648) derivative, making it a promising candidate for reactions that typically employ such reagents. For example, the Ugi and Passerini reactions are well-known MCRs that often utilize amine components. organic-chemistry.org Exploring the reactivity of this compound in these and other MCRs could lead to the synthesis of novel, stereochemically complex molecules.

The use of aminoazoles in Groebke–Blackburn–Bienaymé and Ugi MCRs has been reported, highlighting the ability of nitrogen-rich heterocyclic compounds to participate in these transformations. nih.gov This suggests that the N-amino oxazolidinone core could exhibit similar reactivity, serving as the amine component and enabling the synthesis of diverse heterocyclic structures.

The development of new MCRs involving this compound could be particularly valuable for the creation of libraries of chiral compounds for drug discovery and other applications. nih.gov

| Multicomponent Reaction | Potential Role of this compound | Rationale |

| Ugi and Passerini Reactions | As the amine component. | The N-amino group can participate in the formation of the α-acylamino amide product. organic-chemistry.org |

| Groebke–Blackburn–Bienaymé Reaction | As the amine component. | Similar to aminoazoles, the N-amino oxazolidinone could react with an aldehyde and an isocyanide. nih.gov |

| Novel MCRs | As a chiral hydrazine surrogate. | The cyclic hydrazine-like structure could enable unique reactivity patterns. researchgate.net |

Development of Recyclable and Immobilized Oxazolidinone-Based Chiral Auxiliaries

A significant drawback of using stoichiometric chiral auxiliaries is the need to separate them from the product and the potential for waste generation. To address this, researchers are developing recyclable and immobilized versions of oxazolidinone-based chiral auxiliaries.

Solid-phase asymmetric synthesis using polymer-supported Evans-type oxazolidinones has been successfully demonstrated. nih.govbath.ac.ukaminer.org In this approach, the chiral auxiliary is attached to a resin, such as Merrifield resin, allowing for easy separation from the reaction mixture by filtration. nih.govbath.ac.ukaminer.org The supported auxiliary can then be reused in subsequent reactions. This methodology has been applied to diastereoselective aldol reactions, demonstrating its effectiveness. nih.govbath.ac.ukaminer.org

The development of new polymer supports and linkers is an ongoing area of research. For example, a non-cross-linked polystyrene-supported 2-imidazolidinone chiral auxiliary has been synthesized and used in asymmetric alkylation reactions. documentsdelivered.com Similar strategies could be applied to this compound, potentially involving functionalization of the oxazolidinone ring or the isopropyl group to allow for attachment to a solid support.

The immobilization of chiral ligands on inorganic supports, such as mesoporous silica (B1680970) (SBA-15), is another promising approach. nih.gov This has been used to create recyclable heterogeneous catalysts. Immobilizing this compound on such a support could lead to a robust and reusable chiral auxiliary system.

| Immobilization Strategy | Support Material | Advantages |

| Polymer-Supported | Merrifield Resin, Polystyrene | Ease of separation, potential for reuse, compatibility with automated synthesis. nih.govdocumentsdelivered.com |

| Inorganic Support | Mesoporous Silica (SBA-15) | High surface area, thermal and chemical stability, potential for catalytic applications. nih.gov |

Computational Chemistry Approaches for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov Applying these methods to reactions involving this compound can provide valuable insights into its reactivity and stereoselectivity.

DFT studies can be used to model the transition states of reactions involving the chiral auxiliary, helping to elucidate the origins of stereocontrol. For example, computational studies have been used to investigate the mechanism of cycloaddition reactions and to predict the regioselectivity of such transformations. mdpi.com Similar studies on reactions involving this compound could help in the design of new reactions and the optimization of existing ones.

Furthermore, computational methods can be used to predict the properties of novel analogs of this compound. By calculating properties such as steric hindrance and electronic effects, researchers can screen potential new auxiliaries in silico before undertaking their synthesis in the laboratory. This can significantly accelerate the discovery of new and improved chiral auxiliaries.

Computational studies have also been employed to understand the conversion of N-alkoxycarbonyl amino epoxides into oxazolidin-2-ones, confirming the regioselection and stereochemical outcome of the reaction. researchgate.net This demonstrates the power of computational chemistry to rationalize experimental observations and to guide future synthetic efforts.

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Modeling transition states, calculating reaction energies. | Understanding the origin of stereoselectivity, predicting reaction outcomes. nih.govmdpi.com |

| In Silico Screening | Predicting properties of novel analogs. | Accelerating the discovery of new chiral auxiliaries with improved properties. |

| Mechanistic Studies | Elucidating reaction pathways. | Rationalizing experimental observations and guiding synthetic design. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (S)-3-amino-4-isopropyloxazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of β-amino alcohols with carbonyl sources (e.g., phosgene equivalents). Key steps include controlling stereochemistry using chiral auxiliaries or enantioselective catalysis. Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), reaction temperature (0–25°C), and stoichiometry of reagents like carbonyldiimidazole (CDI). Schlenk techniques under inert atmospheres are recommended to prevent hydrolysis of intermediates .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard. Polarimetry and circular dichroism (CD) spectroscopy provide complementary data. For absolute configuration confirmation, X-ray crystallography of a derivative (e.g., a salt with a chiral acid) is definitive. Fluorinated analogs have been structurally validated via this method .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J values for oxazolidinone ring protons).

- IR : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and amine N-H bonds (~3350 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular formula.

Cross-referencing with computed spectra (e.g., via Gaussian software) reduces misassignment risks .

Q. How does the isopropyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The isopropyl group enhances steric hindrance, reducing nucleophilic attack at the oxazolidinone carbonyl. However, it stabilizes transition states in asymmetric alkylation via Thorpe-Ingold effects. Solvent choice (e.g., toluene vs. DMF) modulates reactivity—nonpolar solvents favor stereoselectivity in such cases .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of derivatives?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., epimerization under basic conditions). Kinetic vs. thermodynamic control can be probed via time-resolved NMR or quenching studies. For example, low-temperature (-78°C) lithiation minimizes racemization. Longitudinal tracking of enantiomeric excess (EE) at multiple synthesis stages clarifies instability points .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding affinities. Focus on hydrogen bonding between the oxazolidinone carbonyl and catalytic residues (e.g., serine in proteases). QSAR studies correlate substituent effects (e.g., isopropyl vs. cyclopropyl) with activity. Validate predictions with enzyme inhibition assays .

Q. What experimental designs address discrepancies in reported biological activities of analogs?

- Methodological Answer : Discrepancies may stem from impurities or assay variability. Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity. Purity must be ≥95% (HPLC-UV), with residual solvents quantified via GC-MS. For in vitro studies, include positive controls (e.g., known kinase inhibitors) and replicate experiments across independent labs .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize pharmacological properties?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., alkyl chain length, halogenation). Test against a panel of targets (e.g., kinases, GPCRs) to identify selectivity profiles. Measure logP (HPLC retention time) and solubility (shake-flask method) to correlate hydrophobicity with bioavailability. Use cryo-EM or SPR for binding kinetics .

Notes on Evidence Utilization

- Key References : X-ray crystallography (ID5), chiral analysis (ID14), and synthetic protocols (ID1, ID5) were prioritized for methodological rigor.

- Contradiction Management : Longitudinal data tracking (ID16) and multi-technique validation (ID8) were adapted from social science frameworks to address chemical data inconsistencies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.